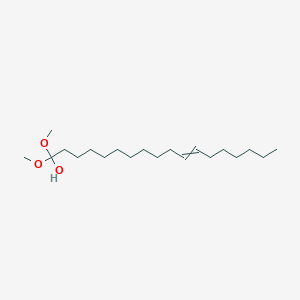
1,1-Dimethoxyoctadec-11-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxyoctadec-11-en-1-ol is an organic compound with the molecular formula C20H40O3 It is characterized by a long hydrocarbon chain with a double bond at the 11th position and two methoxy groups attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethoxyoctadec-11-en-1-ol can be synthesized through several methods. One common approach involves the reaction of octadec-11-en-1-ol with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the dimethoxy derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can enhance the reaction rate and selectivity, making the process more economical and scalable.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethoxyoctadec-11-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups.
Major Products Formed
Oxidation: Octadec-11-en-1-al or octadec-11-enoic acid.
Reduction: 1,1-Dimethoxyoctadecan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1-Dimethoxyoctadec-11-en-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in the design of lipid-based drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethoxyoctadec-11-en-1-ol involves its interaction with cellular membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethoxyoctadecan-1-ol: Lacks the double bond, making it more saturated.
Octadec-11-en-1-ol: Lacks the methoxy groups, making it less polar.
1,1-Dimethoxyhexadec-11-en-1-ol: Shorter hydrocarbon chain, affecting its physical properties.
Uniqueness
1,1-Dimethoxyoctadec-11-en-1-ol is unique due to its combination of a long hydrocarbon chain, a double bond, and two methoxy groups. This structure imparts distinct physical and chemical properties, making it versatile for various applications.
Propiedades
Número CAS |
138282-14-1 |
|---|---|
Fórmula molecular |
C20H40O3 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
1,1-dimethoxyoctadec-11-en-1-ol |
InChI |
InChI=1S/C20H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21,22-2)23-3/h9-10,21H,4-8,11-19H2,1-3H3 |
Clave InChI |
MYQIGOHSPZSECY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCCCCC(O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



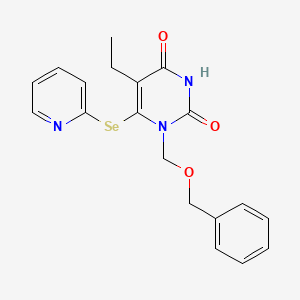



![4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal](/img/structure/B14271956.png)

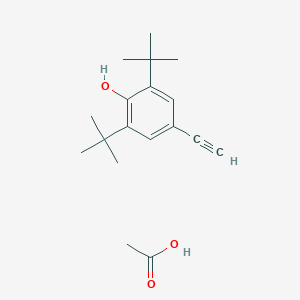
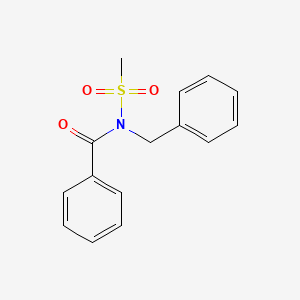
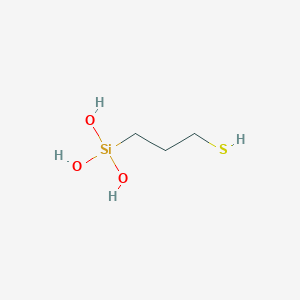

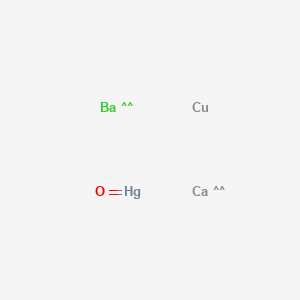
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
